molecular formula C21H20N2O4 B5326889 2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide

2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide

Cat. No. B5326889
M. Wt: 364.4 g/mol
InChI Key: VOUDYDCTUYOKBL-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide, also known as HM-3, is a synthetic compound that has shown promising results in scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). These enzymes play a crucial role in cell signaling pathways that are involved in cell growth, survival, and inflammation. By inhibiting these enzymes, this compound can potentially disrupt these pathways and prevent the growth and survival of cancer cells, protect neurons from damage, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which could potentially be used to treat cancer. In animal models of inflammation, this compound has been found to reduce the production of inflammatory cytokines and chemokines, which could potentially be used to treat inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide in lab experiments is that it has shown promising results in various fields, including cancer research, neurodegenerative diseases, and inflammation. Another advantage is that it can be synthesized relatively easily using standard organic chemistry techniques. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.

Future Directions

There are several future directions for 2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide research, including further studies on its mechanism of action, optimization of its use in various applications, and development of new analogs with improved activity and selectivity. In cancer research, future studies could focus on the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy. In neurodegenerative diseases, future studies could focus on the use of this compound in animal models of disease to determine its potential therapeutic effects. In inflammation, future studies could focus on the development of new analogs with improved anti-inflammatory activity and selectivity. Overall, this compound has shown promising results in scientific research, and further studies could potentially lead to its use in various fields.

Synthesis Methods

The synthesis method of 2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide involves the reaction of 2-(2-hydroxyphenyl)acetamide with 2-(2-methoxyphenoxy)pyridine-3-boronic acid, followed by the addition of palladium catalyst and tert-butylamine. This process results in the formation of this compound, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide has been extensively studied for its potential use in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurodegenerative diseases, this compound has been found to have neuroprotective effects, which could potentially be used to treat diseases such as Alzheimer's and Parkinson's. Inflammation is another area where this compound has shown potential, as it has been found to have anti-inflammatory effects in various animal models.

properties

IUPAC Name

2-(2-hydroxyphenyl)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-18-10-4-5-11-19(18)27-21-16(8-6-12-22-21)14-23-20(25)13-15-7-2-3-9-17(15)24/h2-12,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDYDCTUYOKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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